molecular formula C10H11BrO B1376860 3-(4-Bromophenyl)tetrahydrofuran CAS No. 1087415-99-3

3-(4-Bromophenyl)tetrahydrofuran

Cat. No.: B1376860
CAS No.: 1087415-99-3
M. Wt: 227.1 g/mol
InChI Key: JAVFDQBREKPGPG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)tetrahydrofuran is an organic compound with the molecular formula C10H11BrO. It is characterized by a tetrahydrofuran ring substituted with a 4-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)tetrahydrofuran typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-bromobenzylmagnesium bromide reacts with tetrahydrofuran under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Bromophenyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran involves its interaction with specific molecular targets. The bromine atom and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)tetrahydrofuran
  • 3-(4-Fluorophenyl)tetrahydrofuran
  • 3-(4-Methylphenyl)tetrahydrofuran

Comparison: 3-(4-Bromophenyl)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances its potential for nucleophilic substitution reactions and may influence its biological activity differently .

Properties

IUPAC Name

3-(4-bromophenyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVFDQBREKPGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromophenylboronic acid (1.7 g, 8.1 mmol), nickel iodide (102 mg, 0.32 mmol), solid sodium hexamethyldisilazide (1.6 g, 8.1 mmol) and trans-2-aminocyclohexanol (49.0 mg, 0.32 mmol) was sealed in a microwave vial, diluted with dry i-PrOH (7 mL), and evacuated/backfilled with N2 three times. The reaction mixture was stirred at room temperature for 5 minutes, treated with a solution of 3-iodotetrahydrofuran (800 mg, 4.04 mmol) in i-PrOH (1 mL) and evacuated/backfilled with N2. The reaction mixture was subjected to microwave irradiation at 80° C. for 20 minutes. The cooled reaction mixture was poured into 0.3N HCl (30 mL) and extracted with heptane/EtOAc (2:1, 3×20 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to give a yellow solid. The crude material was purified by flash chromatography (0-5% EtOAc/Heptane) to give the title compound (471 mg, 51% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ 7.41 (d, J=8.39 Hz, 2H), 7.11 (d, J=8.39 Hz, 2H), 4.09 (t, J=8.00 Hz, 1H), 4.04 (td, J=8.39, 4.69 Hz, 1H), 3.89 (q, J=8.00 Hz, 1H), 3.65-3.70 (m, 1H), 3.34 (quin, J=7.66 Hz, 1H), 2.35 (dtd, J=12.37, 7.77, 7.77, 4.68 Hz, 1H), 1.94 (dq, J=12.37, 8.04 Hz, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Name
nickel iodide
Quantity
102 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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